Zinc naphthenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

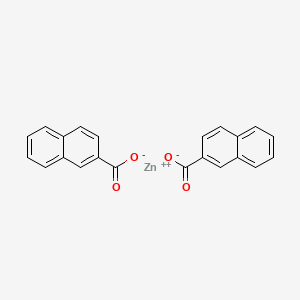

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14642-70-7 |

|---|---|

Molecular Formula |

C22H14O4Zn |

Molecular Weight |

407.7 g/mol |

IUPAC Name |

zinc;naphthalene-2-carboxylate |

InChI |

InChI=1S/2C11H8O2.Zn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |

InChI Key |

DPQXAUXLLDWUMQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2] |

Color/Form |

Amber, viscous, basic liquid or basic solid Light brown solid ... or viscous liquid ... |

physical_description |

Technical product is light brown solid; Manufacturing use product is viscous liquid with an odor of hydrocarbons; [Reference #1] |

solubility |

Very soluble in acetone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Analysis of Zinc Naphthenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of zinc naphthenate. By examining the behavior of analogous zinc-containing compounds and outlining standard analytical protocols, this document serves as a valuable resource for understanding the thermal stability and degradation pathways of this important organometallic compound.

Core Principles of this compound Thermal Decomposition

This compound, a metal carboxylate, undergoes thermal decomposition resulting in the formation of a stable inorganic residue and the evolution of gaseous byproducts. The decomposition process is primarily governed by the cleavage of the carboxylate bonds and the subsequent breakdown of the organic naphthenic acid ligands.

The final solid product of the thermal decomposition of this compound in both inert and oxidative atmospheres is zinc oxide (ZnO).[1][2] Gaseous byproducts typically include carbon monoxide (CO) and carbon dioxide (CO2).[1] The overall decomposition can be generalized by the following reaction scheme:

This compound → Intermediates + Volatile Organic Compounds → Zinc Oxide + CO₂ + H₂O + other gaseous products

The precise nature of the intermediate species and the exact temperature ranges for these transformations can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

While specific comprehensive studies on the thermal decomposition of pure this compound are not widely available in peer-reviewed literature, the thermal behavior can be reasonably inferred from the analysis of analogous zinc carboxylates, such as zinc stearate (B1226849) and zinc acetate. The following table summarizes the expected key quantitative parameters for the thermal decomposition of this compound based on these related compounds.

| Parameter | Expected Value Range | Atmosphere | Analytical Technique |

| Onset of Decomposition | ~200 - 250 °C | Nitrogen, Air | TGA |

| Primary Decomposition Range | 300 - 500 °C | Nitrogen, Air | TGA/DTG |

| End of Decomposition | ~500 - 600 °C | Nitrogen, Air | TGA |

| Final Residue | Varies (dependent on initial purity and zinc content) | Nitrogen, Air | TGA |

| Melting Point | Not sharply defined (amorphous solid) | N/A | DSC |

| Decomposition Enthalpy | Exothermic | Nitrogen, Air | DSC |

Note: These values are estimations based on the thermal analysis of similar zinc carboxylates and may vary depending on the specific composition of the this compound sample and the experimental conditions.

Experimental Protocols

A thorough thermal decomposition analysis of this compound involves the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5][6]

Objective: To determine the thermal stability, decomposition temperatures, and the amount of residual zinc oxide.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA's microbalance.

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., dry air) at a constant flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.

-

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 30 °C).

-

The temperature is then ramped up to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition and Analysis:

-

The sample mass is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass % vs. temperature) is plotted.

-

The derivative of the TGA curve (DTG curve) is also plotted to identify the temperatures of the maximum rates of mass loss.

-

From the TGA curve, the onset temperature of decomposition, the temperature ranges of distinct mass loss steps, and the final residue percentage are determined.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9]

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan.

-

Instrument Setup:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas like nitrogen.

-

-

Thermal Program:

-

The sample is subjected to the same temperature program as in the TGA analysis (e.g., heating from 30 °C to a suitable upper temperature at a constant rate).

-

-

Data Acquisition and Analysis:

-

The heat flow to or from the sample is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

The peak area of an event can be integrated to quantify the enthalpy change.

-

Visualizations

Proposed Thermal Decomposition Pathway of this compound

References

- 1. scilit.com [scilit.com]

- 2. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. tainstruments.com [tainstruments.com]

- 5. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Zinc Naphthenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc naphthenate is a metal-organic complex with a diverse range of applications, including as a fungicide, wood preservative, and catalyst. Its efficacy and reactivity are intrinsically linked to its molecular structure and coordination chemistry. A thorough understanding of its spectroscopic properties is therefore paramount for quality control, mechanistic studies, and the development of new applications. This technical guide provides an in-depth overview of the spectroscopic data and analysis of this compound, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Molecular Structure and Coordination

This compound is not a single compound but a mixture of coordination complexes formed between zinc(II) ions and naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from the refining of petroleum. The general structure consists of one or more cyclopentane (B165970) and/or cyclohexane (B81311) rings with a carboxyl-terminated alkyl side chain. The zinc ion, with a +2 charge, typically coordinates to two naphthenate anions. The coordination environment of the zinc can vary, leading to the formation of monomeric, dimeric, or polymeric structures. This structural variability can influence the spectroscopic properties of the material.

Spectroscopic Data and Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound and for probing the coordination environment of the carboxylate group. The key spectral region of interest is the carbonyl stretching frequency of the carboxylate group.

Key Vibrational Modes of this compound:

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2950-2850 | C-H stretching | Aliphatic C-H stretching vibrations of the cycloalkane rings and alkyl chains. |

| ~1700-1725 | C=O stretching (free acid) | Residual unreacted naphthenic acid may show a characteristic carbonyl stretch in this region. |

| ~1540-1590 | Asymmetric COO⁻ stretching | This is the most indicative band for the formation of the zinc carboxylate salt. The position and shape of this band can provide information about the coordination mode and the physical state (crystalline vs. amorphous) of the complex.[1][2][3] |

| ~1450-1470 | CH₂ scissoring | Bending vibrations of the methylene (B1212753) groups in the naphthenic structure. |

| ~1400-1420 | Symmetric COO⁻ stretching | This band is also associated with the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies (Δν) can give insights into the coordination mode (monodentate, bidentate, bridging). |

| Below 1000 | Fingerprint Region | Complex vibrations related to the C-C stretching and C-H bending of the cycloaliphatic rings. |

Note: The exact peak positions can vary depending on the specific composition of the naphthenic acids and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the organic (naphthenate) portion of the molecule. While ¹H and ¹³C NMR are standard techniques, ⁶⁷Zn NMR, in theory, could directly probe the zinc centers, but it faces practical limitations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to the mixture of different naphthenic acid structures. Generally, the spectrum can be divided into the following regions:

| Chemical Shift (δ) ppm | Assignment |

| ~0.8 - 1.8 | Aliphatic protons (CH, CH₂, CH₃) |

| ~1.8 - 2.5 | Protons α to the carboxylate group |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the naphthenate ligands.

| Chemical Shift (δ) ppm | Assignment |

| ~20 - 60 | Aliphatic carbons (CH, CH₂, CH₃) |

| ~180 - 185 | Carboxylate carbon (COO⁻) |

⁶⁷Zn NMR Spectroscopy: ⁶⁷Zn is the only NMR-active isotope of zinc. However, it is a quadrupolar nucleus with low natural abundance and low gyromagnetic ratio, which results in low sensitivity and broad spectral lines.[4] For complex mixtures like this compound, obtaining high-resolution ⁶⁷Zn NMR spectra is extremely challenging and generally not practical for routine analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of conjugated systems and for quantitative analysis. While saturated cycloalkanes and carboxylic acids do not absorb significantly in the UV-Vis region, impurities or specific structural motifs within the naphthenic acid mixture might lead to some absorption. More importantly, the formation of the zinc-carboxylate complex can sometimes give rise to charge-transfer bands.

A study on copper naphthenate showed a distinct absorption in the visible region that was proportional to the concentration of the complex. A similar approach could be developed for this compound, likely with absorption in the UV region, for quantitative analysis. The formation of nanocrystalline ZnO from this compound precursors has been shown to exhibit a sharp absorption edge, which is characteristic of the semiconductor's band gap.[5]

Expected UV-Vis Spectral Features:

| Wavelength (λ) | Assignment | Notes |

| Below 250 nm | π → π* or n → π* transitions | Possible absorption from impurities or specific naphthenic acid structures. |

| To be determined | Ligand-to-Metal Charge Transfer (LMCT) | The formation of the Zn-O bond may result in a characteristic absorption band that can be used for quantification. |

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight distribution of the naphthenic acids and their zinc complexes. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The mass spectrum of this compound will show a complex pattern of peaks corresponding to the various naphthenate ligands and their zinc-containing fragments. Isotopic patterns for zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) can aid in the identification of zinc-containing species.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt (e.g., zinc acetate (B1210297) or zinc oxide) with naphthenic acid.

Materials:

-

Naphthenic acid

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc Oxide (ZnO)

-

Toluene (B28343) or other suitable organic solvent

-

Deionized water

Procedure:

-

Dissolve a known amount of naphthenic acid in toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Add a stoichiometric amount of zinc acetate dihydrate or zinc oxide to the flask.

-

Heat the mixture to reflux. The acetic acid or water formed during the reaction will be removed by azeotropic distillation and collected in the Dean-Stark trap.

-

Continue the reaction until no more water/acetic acid is collected, indicating the completion of the reaction.

-

Cool the reaction mixture and filter to remove any unreacted zinc salt.

-

Remove the solvent under reduced pressure to obtain the this compound product.

Spectroscopic Analysis Protocols

FTIR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: A small amount of the this compound sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a KBr or NaCl salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate should be collected prior to the sample measurement.

NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

UV-Vis Spectroscopy:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., hexane, toluene).

-

Data Acquisition: Record the absorption spectra of the standard solutions and the unknown sample over a relevant wavelength range (e.g., 200-800 nm). A calibration curve can be constructed by plotting absorbance at a specific wavelength versus concentration.

Mass Spectrometry:

-

Instrumentation: An ESI or MALDI mass spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique. For ESI, methanol (B129727) or acetonitrile (B52724) are common choices. For MALDI, the sample is mixed with a suitable matrix.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationship in FTIR Spectral Interpretation

Caption: Logical flow for interpreting the FTIR spectrum of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for understanding its structure-property relationships and for ensuring its quality and performance in various applications. This guide has provided a comprehensive overview of the key spectroscopic techniques, including FTIR, NMR, UV-Vis, and Mass Spectrometry, along with expected data and experimental protocols. While the inherent complexity of this compound as a mixture presents analytical challenges, a multi-technique approach as outlined here can provide a detailed and robust characterization of this important industrial chemical. Further research to isolate and characterize individual components of this compound mixtures would be beneficial for a more fundamental understanding of its properties.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. Characterization of Zinc Carboxylates in an Oil Paint Test Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Catalytic Core: An In-depth Technical Guide to the Mechanism of Action of Zinc Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc naphthenate, a zinc salt of naphthenic acid, is a versatile organometallic compound with a wide range of industrial applications, notably as a catalyst. This technical guide provides a comprehensive overview of the mechanism of action of this compound in various catalytic processes, including its role as a paint drier, a curing agent for epoxy resins, and an accelerator in rubber vulcanization. By examining its coordination chemistry and the synergistic effects of the zinc cation and the naphthenate ligand, this document elucidates the fundamental principles governing its catalytic activity. This guide synthesizes available data, outlines experimental protocols for studying its catalytic performance, and presents visual representations of the proposed catalytic cycles and workflows to facilitate a deeper understanding for researchers and professionals in chemistry, materials science, and related fields.

Introduction: The Dual Nature of this compound in Catalysis

This compound's catalytic prowess stems from the unique properties of its constituent parts: the zinc (II) ion and the naphthenate carboxylate ligand. The Zn(II) ion, with its d10 electron configuration, is a redox-inactive Lewis acid, capable of activating substrates by withdrawing electron density.[1][2] The naphthenate moiety, a complex mixture of cycloaliphatic carboxylic acids, provides solubility in nonpolar media, such as organic resins and polymers, and can participate directly in the catalytic cycle.[3] This dual functionality allows this compound to effectively catalyze a variety of chemical transformations.

The general catalytic action of this compound can be conceptualized as the coordination of a substrate to the zinc center, followed by a chemical transformation facilitated by the electronic properties of the metal and the steric and electronic influence of the naphthenate ligand. The subsequent release of the product regenerates the catalyst for the next cycle.

Mechanism of Action in Paint and Coating Curing

In the coatings industry, this compound functions as a through-drier, often in conjunction with primary driers like cobalt carboxylates.[4] Its primary role is to ensure uniform drying of the paint film, preventing surface wrinkling.[4] The mechanism involves the catalysis of the autoxidation and polymerization of drying oils, which are typically triglycerides of unsaturated fatty acids.[5][6]

The proposed mechanism involves the following key steps:

-

Peroxide Decomposition: The initial autoxidation of the drying oil leads to the formation of hydroperoxides. This compound catalyzes the decomposition of these hydroperoxides into free radicals.[6]

-

Redox Cycling with Co-driers: While zinc itself is redox-inactive, it participates in a synergistic redox cycle with primary driers like cobalt. The cobalt catalyst cycles between its Co(II) and Co(III) oxidation states to decompose hydroperoxides, and the zinc carboxylate helps to stabilize the active form of the cobalt drier and promote the overall drying process.

-

Coordination and Cross-linking: The zinc center can coordinate to the double bonds of the fatty acid chains, activating them towards cross-linking reactions. This leads to the formation of a durable, cross-linked polymer network.

Role in Epoxy Resin Curing

This compound is utilized as an accelerator for the curing of epoxy resins, particularly in systems using anhydride (B1165640) hardeners.[7][8] The catalyst enhances the rate of both the esterification and etherification reactions that lead to the formation of a rigid, three-dimensional network.

The catalytic mechanism is thought to proceed via the following pathway:

-

Initiation: The this compound, acting as a Lewis acid, coordinates to the oxygen of the anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group (present as an impurity or intentionally added). This initiates the ring-opening of the anhydride.[9]

-

Formation of a Carboxylate Anion: The ring-opened anhydride forms a carboxylate anion.

-

Reaction with Epoxy Group: This carboxylate anion then attacks an epoxy group, leading to the formation of an ester linkage and an alkoxide anion.

-

Chain Propagation: The newly formed alkoxide can then react with another anhydride molecule, propagating the curing process. The this compound can also directly activate the epoxy ring, making it more susceptible to nucleophilic attack.

The concentration of this compound can significantly influence the curing kinetics, with higher concentrations generally leading to faster cure times.[7] However, at very high concentrations, side reactions may occur, potentially affecting the final properties of the cured resin.

Accelerating Rubber Vulcanization

In the rubber industry, this compound can be used as a component of the vulcanization system to accelerate the sulfur cross-linking of elastomers.[10] More commonly, zinc carboxylates are formed in situ from the reaction of zinc oxide with fatty acids like stearic acid, which are added to the rubber formulation.[11][12] The mechanism of action is analogous for this compound.

The key steps in the zinc-accelerated sulfur vulcanization are:

-

Formation of the Active Complex: this compound reacts with the accelerator (e.g., a sulfenamide) to form a zinc-accelerator complex.[13] This complex is more soluble in the rubber matrix than zinc oxide.

-

Sulfur Activation: The zinc-accelerator complex activates the elemental sulfur (S8), facilitating the opening of the sulfur ring and the formation of reactive polysulfidic species.

-

Formation of Cross-link Precursors: These activated sulfur species then react with the rubber chains to form cross-link precursors.

-

Cross-linking: The precursors subsequently react with other rubber chains to form stable mono-, di-, and polysulfidic cross-links, resulting in a vulcanized rubber network with improved mechanical properties.

The naphthenate ligand helps to solubilize the zinc in the nonpolar rubber matrix, ensuring a homogeneous distribution of the catalyst and efficient vulcanization.

Quantitative Data on Catalytic Performance

Quantitative data on the catalytic performance of this compound is often specific to the formulation and reaction conditions. The following tables summarize representative data found in the literature.

Table 1: Kinetic Parameters for Epoxy Resin Curing with this compound Accelerator [7]

| Parameter | Kissinger Method | Ozawa's Method |

| Activation Energy (kJ/mol) | 71.6 | 74.7 |

Note: The study also indicated that the curing process follows an autocatalytic model with a total reaction order of approximately 2.5.[7]

Table 2: Effect of this compound Concentration on Epoxy Curing Exotherms [7]

| This compound (pph*) | Predominant Exothermic Peak | Temperature Range (°C) |

| ≤ 0.5 | Second Peak (Etherification) | 180 - 330 |

| ≥ 1.5 | First Peak (Esterification) | 90 - 200 |

*pph: parts per hundred parts of resin-hardener mix

Experimental Protocols

The following are generalized experimental protocols for investigating the catalytic activity of this compound.

Studying the Effect on Paint Drying Time

-

Preparation of Paint Samples:

-

Prepare a base alkyd resin paint formulation without any drier.

-

Create a series of samples by adding varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% by weight of the resin).

-

Prepare a control sample with no drier and another with a standard cobalt drier for comparison.

-

-

Application:

-

Apply a uniform film of each paint sample onto a standard substrate (e.g., glass panels or Leneta charts) using a film applicator of a specified thickness.

-

-

Drying Time Measurement:

-

Use a mechanical drying time recorder to continuously monitor the stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) under controlled temperature and humidity.

-

Alternatively, manually assess the drying stages at regular intervals according to standard methods (e.g., ASTM D1640).

-

-

Data Analysis:

-

Plot the drying time for each stage as a function of the this compound concentration.

-

Compare the performance with the control and the standard cobalt drier.

-

Kinetic Analysis of Epoxy Resin Curing

-

Sample Preparation:

-

Differential Scanning Calorimetry (DSC) Analysis:

-

Perform non-isothermal DSC scans on a small amount of the uncured sample at different heating rates (e.g., 5, 10, 15, 20 °C/min).

-

Record the heat flow as a function of temperature to obtain the curing exotherms.

-

-

Kinetic Modeling:

-

Use the data from the DSC scans to determine the kinetic parameters (activation energy, reaction order) using model-free methods like the Kissinger or Ozawa-Flynn-Wall method.[7]

-

Fit the data to appropriate kinetic models (e.g., n-th order, autocatalytic) to describe the curing behavior.

-

Conclusion

This compound's efficacy as a catalyst is rooted in its dual nature as a Lewis acidic metal center and a solubilizing carboxylate ligand. In paint drying, it acts as a co-drier, facilitating the oxidative cross-linking of oils. In epoxy curing, it accelerates the ring-opening of anhydrides and the subsequent polymerization with the epoxy resin. For rubber vulcanization, it forms an active complex with accelerators to promote efficient sulfur cross-linking. While the overarching principles of its catalytic action are understood, the precise mechanistic details can be complex and system-dependent. Further research, including advanced spectroscopic and computational studies, will continue to refine our understanding of the intricate catalytic pathways of this versatile industrial chemical. This guide provides a foundational understanding for professionals seeking to leverage the catalytic properties of this compound in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C22H14O4Zn | CID 13879901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organometal.eu [organometal.eu]

- 5. researchgate.net [researchgate.net]

- 6. What are Metal Carboxylates ? | Metal Carboxylates | DIC Corporation [dic-global.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Action mechanism of zinc oxide in rubber_Zhiyi Group [en.zhiyizinc.com]

- 12. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 13. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

Physical and chemical properties of Zinc naphthenate

An In-depth Technical Guide on the Physical and Chemical Properties of Zinc Naphthenate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 12001-85-3) is an organometallic compound, specifically a zinc salt of naphthenic acid.[1] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum.[1] Due to its fungicidal, anti-microbial, and corrosion-inhibiting properties, this compound sees extensive use as a wood preservative, a drier in paints and varnishes, and as an additive in lubricants.[2][3] This document provides a comprehensive technical overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support research and development activities.

Chemical Identity

This compound is not a single chemical entity but a mixture of zinc salts of various naphthenic acids. The general chemical structure consists of a central zinc ion (Zn²⁺) coordinated to two naphthenate anions.

| Identifier | Value | Reference |

| CAS Number | 12001-85-3 | [1][4] |

| Molecular Formula | C₂₂H₁₄O₄Zn (representative) | [5] |

| Molecular Weight | ~407.7 g/mol (representative) | [5] |

| Synonyms | Naphthenic acid, zinc salt; Zinc bis(naphthalene-2-carboxylate) | [1][5] |

Physical Properties

This compound is typically supplied as a viscous liquid or a solid, with its appearance and properties varying based on the specific composition of the naphthenic acids and the zinc concentration.[5][6]

| Property | Value | Conditions | Reference |

| Appearance | Amber to brown, viscous liquid or solid.[5][6] | Standard | [5][6] |

| Odor | Hydrocarbon-like. | Standard | [5] |

| Density | 0.962 g/mL | 25 °C | [4][6] |

| Melting Point | ~100 °C | - | [4] |

| Refractive Index | n20/D 1.4630 | 20 °C | [4][6] |

| Solubility | Very soluble in acetone (B3395972) and oils; insoluble in water.[2][5][7] | Standard | [2][5][7] |

| Zinc Content | 8-10% (liquid form); 16% (solid form) | - | [5][6] |

Chemical Properties

The chemical behavior of this compound is dictated by the coordination of the zinc ion and the long hydrocarbon tails of the naphthenic acid moieties.

| Property | Description | Reference |

| Stability | Stable under standard conditions.[4] Naphthenate salts are very stable in water under aerobic and abiotic conditions, with an estimated half-life of over three months.[5] | [4][5] |

| Combustibility | Combustible when exposed to heat or flame.[5] | [5] |

| Flash Point | ≥30 °C | - |

| Decomposition | When heated to decomposition, it emits toxic fumes of zinc oxide.[5] | [5] |

| Reactivity | Incompatible with strong oxidizing agents. |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and toxicological assessment of this compound are crucial for reproducible research.

Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing this compound through a double displacement (metathesis) reaction.[8][9] The process involves two main stages: saponification of naphthenic acid to create a soluble salt, followed by precipitation with a soluble zinc salt.

Materials:

-

Naphthenic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Zinc Sulfate (B86663) (ZnSO₄) or other soluble zinc salt

-

Deionized Water

-

Organic Solvent (e.g., Toluene (B28343) for washing)

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Saponification:

-

Charge the reaction vessel with naphthenic acid.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring to form sodium naphthenate (a soap).

-

The reaction is typically exothermic. Maintain the temperature below boiling to prevent excessive foaming.[8]

-

-

Metathesis Reaction:

-

Heat the sodium naphthenate solution to 90-95 °C to ensure good fluidity.[8]

-

Slowly add an aqueous solution of zinc sulfate to the vessel with vigorous stirring. A precipitate of this compound will form.

-

The controlled, slow addition is critical to prevent the formation of large agglomerates that can trap unreacted sodium naphthenate.[8]

-

-

Isolation and Purification:

-

Allow the reaction to proceed for 1-2 hours to ensure completion.

-

Cool the mixture and collect the this compound precipitate by vacuum filtration.

-

Wash the precipitate several times with hot deionized water to remove sodium sulfate byproduct.

-

Perform a final wash with an organic solvent like toluene to remove any unreacted naphthenic acid.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Analysis of Zinc Content by EDTA Complexometric Titration (Adapted from ASTM D2613)

This method determines the zinc concentration in a sample of this compound. The sample is dissolved, and the zinc ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[3][10]

Materials:

-

This compound sample

-

Toluene

-

Isopropyl Alcohol

-

Ammonia-Ammonium Chloride Buffer Solution (pH ~10)

-

Eriochrome Black T indicator

-

Standardized 0.05 M EDTA solution

-

Burette, flasks, and other standard titration glassware

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a 250 mL Erlenmeyer flask.

-

Add 25 mL of toluene and 25 mL of isopropyl alcohol to dissolve the sample. Gentle warming may be required.

-

-

Titration:

-

Add 50 mL of the ammonia-ammonium chloride buffer solution to the flask.

-

Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

-

Titrate immediately with the standardized EDTA solution.

-

The endpoint is reached when the color changes from red to a clear blue. There should be no remaining reddish tinge.

-

-

Calculation:

-

Calculate the percentage of zinc in the sample using the formula: Zinc, % = (V × M × 6.537) / S Where:

-

V = Volume of EDTA solution used (mL)

-

M = Molarity of the EDTA solution

-

6.537 = Molar mass of Zinc ( g/mol ) × (100 / 1000)

-

S = Weight of the sample (g)

-

-

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 420)

This protocol provides a framework for assessing the acute oral toxicity of this compound using the Fixed Dose Procedure. This method aims to identify a dose causing evident toxicity without lethality as the endpoint.[5][11][12]

Test System:

-

Species: Rat (typically female, as they are often slightly more sensitive).[4]

-

Animals: Young, healthy adult animals, acclimatized for at least 5 days.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle.

-

Diet: Standard laboratory diet and water ad libitum.

Procedure:

-

Dose Preparation: Prepare the test substance (this compound), typically in a vehicle like corn oil.

-

Sighting Study:

-

Main Study:

-

Dose a group of 5 fasted animals with the selected starting dose.[11]

-

Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.[12]

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior), body weight changes, and any instances of mortality.

-

-

Endpoint:

-

Based on the presence or absence of toxicity at a given dose, the substance can be classified according to the Globally Harmonised System (GHS).

-

At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

-

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis of this compound via the precipitation method.

Caption: Logical workflow for the chemical characterization of this compound.

Logical Relationships

This diagram illustrates the relationship between the structural components of this compound and its primary functional properties, which are relevant in various applications, including potential drug development contexts (e.g., as an antifungal agent).

Caption: Relationship between this compound's structure and its key properties.

References

- 1. innospk.com [innospk.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. scribd.com [scribd.com]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. Standard - Standard Test Method for Calcium or Zinc in Paint Driers by EDTA Method ASTM D2613 - Svenska institutet för standarder, SIS [sis.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN205020075U - A reation kettle for producing this compound - Google Patents [patents.google.com]

- 9. This compound | C22H14O4Zn | CID 13879901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. infinitalab.com [infinitalab.com]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. testinglab.com [testinglab.com]

An In-depth Technical Guide to Zinc Naphthenate (CAS 12001-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc naphthenate (CAS 12001-85-3) is a versatile organometallic compound, technically a zinc salt of naphthenic acid, with a wide array of industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and established industrial uses. Particular emphasis is placed on its toxicological profile and the current understanding of its mechanisms of action as a fungicide and corrosion inhibitor. This document aims to be a foundational resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the properties and potential applications of zinc-containing compounds.

Chemical and Physical Properties

This compound is not a single chemical entity but rather a complex mixture of zinc salts of various cycloaliphatic carboxylic acids, collectively known as naphthenic acids.[1] These acids are derived from the refining of petroleum.[1] Consequently, the exact molecular formula and weight can vary. However, a representative formula is often cited as C₂₂H₁₄O₄Zn.[2] The physical and chemical properties of this compound can therefore vary depending on the specific composition of the naphthenic acid feedstock.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12001-85-3 | [2] |

| Molecular Formula | C₂₂H₁₄O₄Zn (representative) | [2] |

| Molecular Weight | 407.75 g/mol (representative) | [2] |

| Appearance | Light yellow to brown, viscous liquid or solid | [3] |

| Odor | Mild, hydrocarbon-like | [4] |

| Density | Approximately 0.99 - 1.01 g/mL | [5][6] |

| Solubility | Soluble in organic solvents (e.g., mineral spirits, acetone); Insoluble in water.[4][7] | |

| Flash Point | ~40 °C (104 °F) (for a 65% solution in mineral spirits) | [6] |

| Stability | Stable under normal conditions.[8] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the fusion process and the precipitation (or double decomposition) process.[4]

Fusion Process

This method involves the direct reaction of naphthenic acid with a zinc source, typically zinc oxide or zinc hydroxide (B78521), at an elevated temperature. The reaction is a straightforward acid-base neutralization that produces this compound and water as a byproduct.

Precipitation Process

In this method, an aqueous solution of a soluble zinc salt, such as zinc sulfate (B86663), is reacted with a solution of sodium naphthenate. Sodium naphthenate is prepared by neutralizing naphthenic acid with sodium hydroxide. The water-insoluble this compound then precipitates out of the solution and is subsequently collected, washed, and dried.

Below is a generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

The following are representative laboratory-scale protocols for the synthesis of this compound based on the fusion and precipitation methods. Disclaimer: These are generalized procedures and may require optimization based on the specific grade of naphthenic acid and desired product specifications.

Fusion Method Protocol

-

Materials: Naphthenic acid, Zinc oxide (ZnO), mineral spirits (optional, as solvent).

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, charge the naphthenic acid.

-

If using a solvent, add mineral spirits to the flask.

-

Begin stirring and gently heat the mixture to approximately 80-90°C.

-

Slowly add a stoichiometric amount of zinc oxide powder to the heated naphthenic acid. An exotherm may be observed.

-

Increase the temperature to 120-140°C and maintain for 2-4 hours to drive the reaction to completion. Water produced during the reaction can be collected in the Dean-Stark trap.

-

The reaction progress can be monitored by measuring the acid value of the mixture.

-

Once the reaction is complete, cool the mixture. If a solvent was used, it can be removed under reduced pressure.

-

The resulting crude this compound can be used as is or further purified by filtration to remove any unreacted zinc oxide.

-

Precipitation Method Protocol

-

Materials: Naphthenic acid, Sodium hydroxide (NaOH), Zinc sulfate (ZnSO₄), deionized water.

-

Procedure:

-

Preparation of Sodium Naphthenate:

-

In a beaker, dissolve a calculated amount of sodium hydroxide in deionized water to create a solution.

-

Slowly add naphthenic acid to the sodium hydroxide solution while stirring. The mixture will warm up. Continue stirring until the naphthenic acid is completely neutralized to form a clear solution of sodium naphthenate.

-

-

Precipitation of this compound:

-

In a separate beaker, prepare an aqueous solution of zinc sulfate.

-

Slowly add the zinc sulfate solution to the stirred sodium naphthenate solution at room temperature.

-

A precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove sodium sulfate and any unreacted starting materials.

-

Dry the collected solid in a vacuum oven at a low temperature (e.g., 60-80°C) to a constant weight.

-

-

Toxicological Profile

This compound exhibits a low to moderate order of acute toxicity. The primary concerns are related to skin and eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects.[8]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg | [9] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [10] |

| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant | [10] |

| Eye Irritation | Rabbit | Ocular | Moderate irritant | [11] |

| Aquatic Toxicity (LC₅₀, 96h) | Bluegill sunfish | - | 1.5 mg/L | [12] |

| Genotoxicity | Mouse Lymphoma Assay | In vitro | Positive (mutagenic) | [4] |

Mechanisms of Action

Fungicidal and Antimicrobial Activity

The primary fungicidal mechanism of this compound is attributed to its ability to penetrate the cell walls of fungi and disrupt cellular processes. While the precise molecular targets are not fully elucidated for this compound specifically, the activity of many zinc-containing antifungal compounds is linked to the disruption of zinc homeostasis within the fungal cell. Fungi require a carefully controlled intracellular concentration of zinc for the function of numerous enzymes and transcription factors.[13]

It is hypothesized that this compound may act as a zinc ionophore, facilitating the transport of zinc ions across the fungal cell membrane. This would lead to an unregulated increase in intracellular zinc concentration, which can be toxic. Excess intracellular zinc can inhibit key metabolic enzymes, generate reactive oxygen species (ROS), and interfere with the uptake of other essential metal ions.

Corrosion Inhibition

This compound functions as a corrosion inhibitor by forming a protective, hydrophobic film on the surface of metals. This film acts as a physical barrier, preventing corrosive agents such as water and oxygen from reaching the metal surface and initiating the electrochemical processes of corrosion. The long, non-polar hydrocarbon tails of the naphthenate ligands orient away from the metal surface, creating a water-repellent layer. The zinc carboxylate head groups are believed to adsorb onto the metal surface, creating a well-adhered film.

Industrial Applications

This compound's diverse properties make it a valuable component in a range of industrial products:

-

Wood Preservative: It is widely used to protect wood from fungal decay and insect attack, particularly in outdoor applications such as fences, decks, and utility poles.[3]

-

Paints and Coatings: It acts as a drier, accelerating the curing process of oil-based paints and varnishes. It also imparts anti-fungal and anti-corrosive properties to the coating.[3]

-

Lubricants and Greases: It is used as an additive in lubricants and greases to improve their anti-wear properties and act as a corrosion inhibitor.[1]

-

Textiles: It is used for waterproofing textiles and other fabrics.[10]

-

Other Applications: It also finds use as a catalyst in various chemical reactions and as a component in insulating materials.[1][10]

Conclusion

This compound, with its unique combination of properties, remains a significant industrial chemical. Its fungicidal and corrosion-inhibiting capabilities are central to its widespread use. While its synthesis and general mechanisms of action are well-established, there remains a need for more detailed research into its specific molecular interactions, particularly in biological systems. For professionals in drug development, while this compound itself is not a therapeutic agent, understanding the biological activity of zinc ionophores and the principles of zinc homeostasis and dysregulation can provide valuable insights into the design of novel therapeutic strategies for a variety of diseases. Further research into the specific biochemical pathways affected by zinc carboxylates could uncover new avenues for investigation.

References

- 1. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. Inhibition of Steel Corrosion in Simulated Oilfield Acidizing Medium Using Metallic Soap from Local Biomaterial, International Journal of Oil, Gas and Coal Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 4. usbr.gov [usbr.gov]

- 5. Cellular Uptake and Toxicological Effects of Differently Sized Zinc Oxide Nanoparticles in Intestinal Cells † - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101456837B - Synthetic method of zinc pyrrolidone carboxylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US3414598A - Method of preparing zinc carboxylate coordinated complexes of aromatic zinc dithiophosphates - Google Patents [patents.google.com]

- 10. The effects of zinc sulfate on mycelial enzyme activity and metabolites of Pholiota adiposa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2004072011A1 - Process for preparing fatty acid zinc salts - Google Patents [patents.google.com]

- 12. Effects of Zinc Compounds on the Enzymatic Activities of Lysozyme and Peroxidase and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Applications of Zinc Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc naphthenate, the zinc salt of naphthenic acid, is a versatile organometallic compound with a wide array of industrial applications. Its utility stems from its catalytic, biocidal, and film-forming properties. This technical guide provides a comprehensive review of the primary applications of this compound, focusing on its roles as a wood preservative, a catalyst in coatings and resins, a lubricant additive, and a rubber adhesion promoter. The information presented herein is intended for researchers, scientists, and professionals in relevant fields seeking detailed technical information, including quantitative data and experimental methodologies.

Core Applications of this compound

This compound's diverse functionalities make it a valuable component in numerous industrial processes.[1][2][3] Its primary applications include:

-

Wood Preservation: Protecting wood from fungal and insect degradation.[1][3][4]

-

Catalysis in Coatings and Resins: Acting as a drying agent and curing catalyst.[2][3]

-

Lubricant and Grease Additive: Enhancing anti-wear and corrosion inhibition properties.[5][6][7][8]

-

Rubber Industry: Functioning as a vulcanization accelerator and adhesion promoter.[1][3]

-

Corrosion Inhibition: Protecting metallic surfaces from corrosion.[1][5][9]

-

Other Applications: Including use as an anti-fouling agent, in agriculture, and as a waterproofing agent for textiles.[1][9]

This compound as a Wood Preservative

This compound is an effective fungicide and insecticide used to protect wood from decay and insect attack.[1][4][10] It is valued for its ability to penetrate wood fibers, providing long-lasting protection, especially in outdoor applications.[3][4] While slightly less effective than copper naphthenate in preventing decay, it has the advantage of being colorless, making it suitable for applications where the natural appearance of the wood is desired.[11]

Efficacy Data

The efficacy of wood preservatives is often determined by laboratory tests that measure the minimum amount of preservative required to inhibit the growth of specific decay fungi. This is known as the toxic threshold. While specific quantitative data for this compound against a wide range of fungi is proprietary and varies by formulation, research has shown its effectiveness. For instance, studies have evaluated its ability to protect Southern pine and yellow poplar against various decay fungi and termites, demonstrating that higher concentrations can provide protection equivalent to or greater than other preservatives.[6]

Table 1: General Performance Characteristics of this compound as a Wood Preservative

| Property | Description | References |

| Fungicidal Activity | Effective against a broad spectrum of wood-destroying fungi. | [1][10][12] |

| Insecticidal Activity | Provides protection against wood-boring insects. | [1][10][12] |

| Penetration | Readily penetrates wood fibers for deep protection. | [3][4] |

| Appearance | Colorless, preserving the natural look of the wood. | [11] |

| Leaching Resistance | Leaching can occur, particularly in acidic conditions. | [13][14] |

Experimental Protocol: Evaluating Fungicidal Efficacy (Agar-Block Test)

A common method for evaluating the efficacy of wood preservatives against decay fungi is the agar-block or soil-block test, as outlined in standards like ASTM D1413.[11][15][16]

Objective: To determine the toxic threshold of this compound against a specific wood-decay fungus.

Materials:

-

Wood blocks (e.g., Southern Pine) of standard dimensions.

-

This compound solutions of varying concentrations.

-

Culture of a relevant test fungus (e.g., Postia placenta for brown-rot or Trametes versicolor for white-rot).

-

Petri dishes with a suitable agar (B569324) medium.

-

Autoclave, incubator, and analytical balance.

Methodology:

-

Preparation of Wood Blocks: Cut wood into small blocks of uniform size. Dry the blocks in an oven to a constant weight and record the initial dry weight.

-

Preservative Treatment: Impregnate the wood blocks with this compound solutions of different concentrations using a vacuum-pressure method. Include a set of untreated control blocks.

-

Conditioning: After treatment, allow the blocks to air-dry to allow for the fixation of the preservative.

-

Sterilization: Sterilize the treated and untreated wood blocks by autoclaving.

-

Inoculation: Place the sterilized wood blocks onto a pre-grown culture of the test fungus in Petri dishes containing a nutrient agar medium.

-

Incubation: Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C and 70% RH) for a specified period (e.g., 12 weeks).

-

Evaluation: After incubation, carefully remove the wood blocks, clean off any surface mycelium, and dry them to a constant weight.

-

Data Analysis: Calculate the percentage weight loss for each block. The toxic threshold is the lowest concentration of this compound that prevents significant weight loss compared to the untreated controls.

Experimental Workflow: Wood Preservative Efficacy Testing

Caption: Workflow for determining the fungicidal efficacy of this compound.

This compound as a Catalyst in Coatings and Resins

In the paint and coatings industry, this compound serves as a drier, accelerating the curing process of alkyd and oil-based formulations.[2][3] It functions as an auxiliary drier, often used in combination with primary driers like cobalt and manganese salts. This compound helps to ensure through-drying of the paint film, preventing surface wrinkling and improving hardness and gloss.[8] It also acts as a wetting and dispersing agent for pigments. In the production of unsaturated polyester (B1180765) resins, it can be used to control the exothermic reaction during curing.[17]

Proposed Catalytic Mechanism in Polyester Resin Curing

The curing of unsaturated polyester resins typically involves a free-radical polymerization initiated by an organic peroxide, such as methyl ethyl ketone peroxide (MEKP).[18] Metal carboxylates, like this compound, can act as promoters or accelerators in this process. While cobalt naphthenate is a more common primary promoter, this compound can be used to modify the curing characteristics. The zinc ions are believed to participate in the redox decomposition of the peroxide, increasing the rate of free radical formation.[18]

Caption: Proposed role of this compound in promoting polyester resin curing.

Experimental Protocol: Evaluating Curing Characteristics

The effect of this compound on the curing of a resin can be evaluated using Differential Scanning Calorimetry (DSC).

Objective: To determine the effect of this compound concentration on the curing kinetics of an unsaturated polyester resin.

Materials:

-

Unsaturated polyester resin.

-

Styrene monomer.

-

Methyl ethyl ketone peroxide (MEKP) initiator.

-

This compound solutions of varying concentrations.

-

Differential Scanning Calorimeter (DSC).

Methodology:

-

Sample Preparation: Prepare a series of resin formulations containing the polyester resin, styrene, and MEKP. To each formulation, add a different concentration of this compound. Also, prepare a control sample with no this compound.

-

DSC Analysis: Place a small, accurately weighed amount of each formulation into a DSC pan.

-

Dynamic Scan: Heat the samples in the DSC at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Acquisition: Record the heat flow as a function of temperature. The curing process will be observed as an exothermic peak.

-

Data Analysis: From the DSC thermograms, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of curing (enthalpy). Compare these parameters across the different this compound concentrations to evaluate its catalytic effect.

This compound as a Lubricant Additive

This compound is utilized as an additive in lubricating oils and greases to impart anti-wear and corrosion-inhibiting properties.[5][6][7][8] It is particularly effective in boundary lubrication conditions, where metal-to-metal contact is more likely. The this compound forms a protective film on the metal surfaces, which reduces friction and prevents wear.[7]

Performance Data

The performance of anti-wear additives is typically evaluated by measuring the reduction in wear scar diameter in standardized tests. While specific performance data for commercial formulations is proprietary, the general functions are well-established.

Table 2: Typical Properties of this compound Lubricant Additives

| Property | 8% Zinc | 10% Zinc | 12% Zinc | Test Method |

| Metal Content (%) | 7.9-8.1 | 9.5-10.5 | 11.8-12.2 | - |

| Density at 25°C ( kg/dm ³) | 0.910-0.970 | 0.984-1.044 | 1.055 | D 1298 |

| Viscosity @ 25°C (cPs) | <350 | - | 2740 | D-2196 |

| Water Content (%) | <0.5 | - | - | D95 |

| Data synthesized from Soltex Inc. technical datasheet. |

Experimental Protocol: Evaluating Anti-Wear Properties (Four-Ball Method)

The anti-wear properties of a lubricating fluid containing this compound can be assessed using the Four-Ball Wear Test, as described in ASTM D4172.[1][2][3][5]

Objective: To determine the relative wear-preventive characteristics of a lubricating oil with and without this compound.

Apparatus:

-

Four-Ball Wear Test Machine.

-

Standard steel balls (12.7 mm diameter).

-

Microscope for measuring wear scars.

Procedure:

-

Apparatus Setup: Thoroughly clean the test apparatus and four new steel balls.

-

Sample Preparation: Prepare the test lubricant by blending a base oil with a specified concentration of this compound. Also, have a sample of the base oil without the additive to serve as a control.

-

Test Initiation: Clamp three of the steel balls in the test cup. Place the fourth ball in the chuck of the motor-driven spindle. Add the test lubricant to the cup, ensuring the three stationary balls are fully submerged.

-

Test Conditions: Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

-

Wear Scar Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

-

Data Analysis: Calculate the average wear scar diameter for the three balls. A smaller average wear scar diameter for the lubricant containing this compound compared to the base oil indicates better anti-wear properties.

Experimental Setup: Four-Ball Wear Test

Caption: Schematic of the Four-Ball Wear Test setup.

This compound in the Rubber Industry

In the rubber industry, zinc compounds, including this compound, play a crucial role as activators in the sulfur vulcanization process.[1][3] They are used in conjunction with accelerators and fatty acids (like stearic acid) to improve the efficiency of cross-linking between polymer chains, which enhances the mechanical properties of the rubber.[19][20] this compound can also be used to promote the adhesion of rubber to metal reinforcing elements, such as in tires and hoses.

Proposed Mechanism of Action in Rubber Vulcanization

The precise mechanism of sulfur vulcanization is complex and involves numerous intermediate species.[4][19] Zinc oxide is the most common activator, but other zinc compounds can also participate. The zinc ions are believed to form a complex with the accelerator and stearic acid. This complex then reacts with sulfur to form an active sulfurating agent. This agent donates sulfur atoms to the rubber polymer chains, leading to the formation of cross-links.

Caption: Proposed role of zinc compounds in the sulfur vulcanization of rubber.

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized by the reaction of naphthenic acid with a zinc source, such as zinc oxide or zinc hydroxide.[2][21]

Objective: To synthesize this compound.

Materials:

-

Naphthenic acid.

-

Zinc oxide (ZnO).

-

A suitable solvent (e.g., mineral spirits).

-

Reaction vessel with a stirrer, heater, and condenser.

Methodology:

-

Charging the Reactor: Charge the reaction vessel with naphthenic acid and the solvent.

-

Heating and Agitation: Begin stirring and heat the mixture to a moderate temperature (e.g., 90-95°C) to reduce the viscosity of the naphthenic acid.[10]

-

Addition of Zinc Oxide: Slowly add the zinc oxide powder to the mixture while maintaining agitation. The reaction is a neutralization reaction and is exothermic.

-

Reaction: Continue to heat and stir the mixture to drive the reaction to completion. Water is a byproduct of the reaction and will be removed by distillation. The reaction temperature is typically maintained until the evolution of water ceases.

-

Filtration: After the reaction is complete, the mixture may be filtered to remove any unreacted zinc oxide or other impurities.

-

Solvent Removal (Optional): If a solid product is desired, the solvent can be removed by vacuum distillation.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a multifunctional chemical with significant utility across several key industrial sectors. Its effectiveness as a wood preservative, catalyst, lubricant additive, and rubber adhesion promoter is well-established. This technical guide has provided an in-depth overview of these applications, including quantitative data where available, detailed experimental protocols for performance evaluation, and visualizations of proposed mechanisms and workflows. Further research into the specific signaling pathways of its biocidal activity and the development of more environmentally benign formulations will continue to enhance the value and applicability of this versatile compound.

References

- 1. store.astm.org [store.astm.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]

- 4. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. Lubricant additives | Umicore [umicore.com]

- 8. soltexinc.com [soltexinc.com]

- 9. How we test the products [iqlubricants.iql-nog.com]

- 10. CN205020075U - A reation kettle for producing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. PI276/PI276: Wood Preservatives [edis.ifas.ufl.edu]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Treated Wood Fact Sheet [npic.orst.edu]

- 15. researchgate.net [researchgate.net]

- 16. store.astm.org [store.astm.org]

- 17. Jinyangchem Co.,Ltd [jinyangchem.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcanization Process [ouci.dntb.gov.ua]

- 21. This compound | C22H14O4Zn | CID 13879901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Zinc Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc naphthenate, a versatile organometallic compound, has a rich history rooted in the development of industrial chemistry, particularly in the field of material preservation. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a detailed understanding of this compound. This document delves into the historical context of its emergence, details its chemical and physical characteristics through structured data, outlines experimental protocols for its synthesis and analysis, and visualizes key processes to facilitate comprehension.

Introduction

This compound is the zinc salt of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids obtained from the refining of petroleum.[1][2][3] It is an organometallic compound that is soluble in organic solvents.[4] While not a pharmaceutical agent, its biocidal properties and industrial applications provide a valuable case study in the development and application of metal-based compounds. Its primary applications are as a wood preservative, fungicide, and as an additive in paints, varnishes, and lubricants to prevent corrosion and wear.[2][5][6] The journey of this compound from an industrial chemical to a well-characterized compound offers insights into the broader history of applied organometallic chemistry.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis of this compound are not clearly documented in readily available historical records. Its development is intrinsically linked to the broader history of naphthenic acids and their metal salts, which gained prominence in the early 20th century.

Naphthenic acids were identified in crude oil in the late 19th century, and their corrosive nature spurred research into their removal and potential uses. The early 20th century saw a rise in the industrial utilization of metal naphthenates, particularly copper naphthenate, which was in commercial use as a wood preservative as early as 1911.

A significant milestone in the production of metal naphthenates, including this compound, is a 1937 patent by Gerald M. Fisher.[7] This patent detailed a method for producing metal naphthenates through the direct reaction of a metal oxide or hydroxide (B78521) with naphthenic acid, a process that was more efficient than the earlier precipitation methods.[7] This "fusion method" became a cornerstone of industrial production.

The first registration of this compound as a pesticide with the U.S. Environmental Protection Agency (EPA) occurred in 1975, highlighting its established use as a biocide by that time.[8]

Chemical and Physical Properties

This compound is not a single, pure compound but rather a mixture of zinc salts of various naphthenic acids. Its properties can, therefore, vary depending on the source of the naphthenic acids. However, typical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 12001-85-3 | [2][5] |

| Molecular Formula | C22H14O4Zn (representative) | [1][9] |

| Molecular Weight | ~319.71 - 407.75 g/mol (variable) | [1][2][9] |

| Appearance | Amber to light brown, viscous liquid or solid | [1][6] |

| Odor | Hydrocarbon-like | [1] |

| Density | ~0.962 - 0.99 g/mL at 25°C | [2][6] |

| Melting Point | ~100°C | [3] |

| Flash Point | ≥30°C (combustible) | [3] |

| Solubility | Soluble in organic solvents (e.g., acetone, benzene, toluene, xylene); Insoluble in water | [1][2][5] |

Table 2: Chemical Data of this compound

| Property | Value | References |

| Zinc Content | 8-10% (liquid form), 16% (solid form) | [1] |

| Log Kow | 1.0 - 1.2 at 20°C | [1] |

| Stability | Stable in air and water | [5] |

Experimental Protocols

The two primary methods for synthesizing this compound are the fusion method and the precipitation (or double decomposition) method.[1]

Synthesis of this compound via Fusion Method

This method involves the direct reaction of zinc oxide with naphthenic acid.

Materials:

-

Naphthenic acid

-

Zinc oxide (ZnO), finely powdered

-

Mineral spirits or other suitable organic solvent (optional, as a diluent)

-

Reaction vessel equipped with a stirrer, heating mantle, and a condenser to collect water of reaction.

Procedure:

-

Charge the reaction vessel with a predetermined amount of naphthenic acid.

-

Begin stirring and gradually heat the naphthenic acid to approximately 80-90°C.

-

Slowly add the finely powdered zinc oxide to the heated naphthenic acid while maintaining vigorous stirring. The addition should be controlled to manage the exothermic reaction.

-

After the addition of zinc oxide is complete, increase the temperature to 110-120°C to facilitate the reaction and drive off the water formed.

-

Continue heating and stirring until the reaction is complete, which can be indicated by the cessation of water evolution and the formation of a clear, homogenous solution.

-

If a diluted product is desired, the appropriate amount of mineral spirits can be added at the end of the reaction after cooling the mixture to a safe temperature.

-

The final product is then filtered to remove any unreacted zinc oxide or other impurities.

Synthesis of this compound via Precipitation Method

This method involves the reaction of a water-soluble zinc salt with a sodium salt of naphthenic acid (sodium naphthenate).

Materials:

-

Naphthenic acid

-

Sodium hydroxide (NaOH)

-

A water-soluble zinc salt (e.g., zinc sulfate (B86663), ZnSO4)

-

Water

-

Reaction vessel with a stirrer.

Procedure:

-

Preparation of Sodium Naphthenate:

-

In the reaction vessel, dissolve a calculated amount of sodium hydroxide in water.

-

Slowly add naphthenic acid to the sodium hydroxide solution while stirring. This saponification reaction forms sodium naphthenate. The reaction is typically carried out at a controlled temperature, for instance, between 90-95°C.[10]

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of the zinc salt (e.g., zinc sulfate).

-

Slowly add the zinc salt solution to the sodium naphthenate solution with continuous stirring.

-

This compound will precipitate out of the solution as it is insoluble in water.

-

-

Isolation and Purification:

-

The precipitated this compound is then separated from the aqueous solution by filtration.

-

The collected solid is washed with water to remove any remaining sodium sulfate and other water-soluble impurities.

-

The purified this compound is then dried.

-

Analytical Methods for Characterization

Several analytical techniques can be employed to characterize this compound and determine its properties.

Determination of Zinc Content:

-

Atomic Absorption Spectrometry (AAS): A sample of this compound is digested in a suitable acid mixture to bring the zinc into an aqueous solution. The concentration of zinc is then determined by AAS, which measures the absorption of light by zinc atoms.[11]

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): Similar to AAS, the sample is first digested. The resulting solution is then introduced into an argon plasma, and the characteristic emission of light from excited zinc atoms is measured to quantify the zinc concentration.[12]

Structural and Purity Analysis:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups present in this compound, such as the carboxylate group, and to confirm the formation of the salt.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the complex mixture of naphthenic acids, they can be esterified to form volatile derivatives and then analyzed by GC-MS to identify the different cycloaliphatic structures.

Mandatory Visualizations

Caption: Synthesis pathways for this compound.

References

- 1. This compound | C22H14O4Zn | CID 13879901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. americanelements.com [americanelements.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scbt.com [scbt.com]

- 10. CN205020075U - A reation kettle for producing this compound - Google Patents [patents.google.com]

- 11. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Zinc Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Environmental Fate of Zinc Naphthenate

The environmental distribution and persistence of this compound are governed by its physicochemical properties. It is a complex mixture of zinc salts of naphthenic acids.

Persistence and Transport

This compound is expected to partition between the vapor and particulate phases in the atmosphere. In water, it is very stable under aerobic and abiotic conditions, with an estimated half-life of more than three months.[1] Due to its high organic carbon-water (B12546825) partition coefficient (Koc), this compound is considered to be immobile in soil and is likely to adsorb to suspended solids and sediment in aquatic environments.[1]

Table 1: Environmental Persistence of this compound

| Environmental Compartment | Parameter | Value | Reference |

| Air | Estimated Half-life (analogous copper naphthenate) | 8.9 hours | [1] |

| Water (aerobic, abiotic) | Estimated Half-life | > 3 months | [1] |

| Soil | Organic Carbon-Water Partition Coefficient (Koc) | > 3000 | [1] |

| Soil | Biodegradation Half-life (DT50) | Data not available in reviewed literature. |

Biodegradability of the Naphthenate Moiety

While data on the biodegradation of the entire this compound molecule is scarce, extensive research has been conducted on the microbial degradation of naphthenic acids, the organic component of the molecule.

Microbial Degradation Pathways